molecular formula C12H7ClN2OS B13849900 2-Chloro-10-nitroso-10H-phenothiazine

2-Chloro-10-nitroso-10H-phenothiazine

Cat. No.: B13849900
M. Wt: 262.72 g/mol
InChI Key: DPLSBEIXFWJKOL-UHFFFAOYSA-N
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Description

2-Chloro-10-nitroso-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. It is characterized by the presence of a chlorine atom at the 2-position and a nitroso group at the 10-position of the phenothiazine ring system. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-10-nitroso-10H-phenothiazine typically involves the chlorination of phenothiazine followed by nitrosation. One common method involves the reaction of 2-chlorophenothiazine with nitrosating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure consistent quality and yield. The use of advanced equipment and techniques helps in maintaining the purity and stability of the compound during production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-10-nitroso-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-10-nitroso-10H-phenothiazine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-10-nitroso-10H-phenothiazine involves its interaction with molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The compound’s ability to undergo redox cycling makes it a potential candidate for various applications, including photoredox catalysis and oxidative coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in research and industry .

Properties

Molecular Formula

C12H7ClN2OS

Molecular Weight

262.72 g/mol

IUPAC Name

2-chloro-10-nitrosophenothiazine

InChI

InChI=1S/C12H7ClN2OS/c13-8-5-6-12-10(7-8)15(14-16)9-3-1-2-4-11(9)17-12/h1-7H

InChI Key

DPLSBEIXFWJKOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)N=O

Origin of Product

United States

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